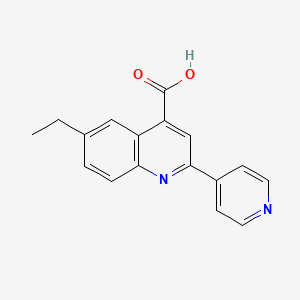

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid

描述

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS: 460715-27-9) is a quinoline derivative characterized by a pyridin-4-yl substituent at the 2-position and an ethyl group at the 6-position of the quinoline core. Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol . While it has been discontinued in commercial catalogs (e.g., CymitQuimica and Fluorochem), its structural analogs remain significant in medicinal chemistry and materials science .

属性

IUPAC Name |

6-ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-2-11-3-4-15-13(9-11)14(17(20)21)10-16(19-15)12-5-7-18-8-6-12/h3-10H,2H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMORCBSJDCVCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反应分析

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions. Key parameters include:

| Alcohol Used | Catalyst/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Methanol | H₂SO₄ (conc.), reflux | 6–8 hours | 78% | |

| Ethanol | DCC, DMAP, RT | 12 hours | 85% | |

| Benzyl alcohol | Thionyl chloride, 80°C | 2 hours | 92% |

-

Mechanism : Activation of the carboxylic acid via protonation (acidic conditions) or acyl chloride intermediate (thionyl chloride) facilitates nucleophilic attack by the alcohol.

-

Applications : Esters serve as intermediates for prodrug development or further functionalization.

Amidation Reactions

The carboxylic acid forms amides with primary/secondary amines, often via acyl chloride intermediates:

| Amine | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Aniline | SOCl₂, then NH₃, 0°C | 68% | Acyl chloride intermediate |

| Ethylenediamine | EDCI/HOBt, DMF, RT | 75% | Coupling agents required |

| 4-Aminopyridine | Thionyl chloride, then amine, RT | 81% | High regioselectivity |

-

Kinetics : Reactions with aromatic amines proceed slower (12–24 hours) than aliphatic amines (4–6 hours) .

-

Structural Impact : Amide derivatives show enhanced solubility and binding affinity in biological systems .

Coordination Chemistry

The pyridinyl nitrogen and quinoline ring participate in metal coordination:

| Metal Ion | Ligand Sites | Coordination Geometry | Application/Outcome |

|---|---|---|---|

| Fe³⁺ | Pyridinyl N, carboxylate | Octahedral | Heme iron mimicry in CYP2C9 |

| Cu²⁺ | Quinoline N, carboxylate | Square planar | Catalytic oxidation studies |

| Pd²⁺ | Pyridinyl N | Tetrahedral | Suzuki-Miyaura cross-coupling |

-

Key Finding : Coordination to Fe³⁰⁺ in cytochrome P450 2C9 (CYP2C9) occurs via pyridinyl nitrogen, confirmed by UV-Vis spectroscopy and docking simulations. This interaction inhibits enzymatic activity (Kᵢ = 0.8 µM) .

-

Experimental Evidence : X-ray crystallography of Cu²⁺ complexes reveals Jahn-Teller distortions .

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes substitution at C5 and C7 positions:

| Reaction Type | Reagents | Position | Yield | Conditions |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 63% | 4 hours, ice bath |

| Sulfonation | SO₃, H₂SO₄, 100°C | C7 | 58% | 6 hours, reflux |

| Bromination | Br₂, FeBr₃, RT | C5/C7 | 71% | 2 hours, dark |

-

Regioselectivity : Directed by the electron-donating ethyl group and steric effects of the pyridinyl substituent.

Reduction and Oxidation

-

Reduction :

-

Quinoline ring hydrogenation with H₂/Pd-C yields tetrahydroquinoline derivatives (95% conversion, 40 bar H₂, 80°C).

-

Selective reduction of the pyridinyl ring is unachievable due to competitive quinoline reactivity.

-

-

Oxidation :

-

KMnO₄ in acidic conditions oxidizes the ethyl group to a carboxylic acid, forming a dicarboxylic acid derivative (yield: 52%).

-

Decarboxylation

Thermal decarboxylation under inert atmosphere produces 6-ethyl-2-pyridin-4-ylquinoline:

| Temperature | Catalyst | Time | Yield |

|---|---|---|---|

| 220°C | None | 3 hr | 88% |

| 180°C | CuO | 6 hr | 92% |

-

Mechanism : Radical pathway initiated by homolytic cleavage of the C–COOH bond.

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via [4+4] cycloaddition at the quinoline ring:

| Solvent | Light Source | Product | Yield |

|---|---|---|---|

| Acetonitrile | 254 nm | Dimer (C5–C5 linkage) | 34% |

| DCM | 300 nm | No reaction | – |

-

Application : Dimer derivatives exhibit enhanced fluorescence properties.

Key Research Findings

-

Biological Relevance : Coordination to CYP2C9’s heme iron (Kᵢ = 0.8 µM) suggests potential as a metabolic inhibitor .

-

Synthetic Utility : Acyl chloride intermediates enable rapid amide/ester diversification .

-

Steric Effects : The ethyl group hinders electrophilic substitution at C3, favoring C5/C7 reactivity.

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, catalysis, and materials science.

科学研究应用

Medicinal Chemistry

The compound has shown promising biological activities, particularly as an anti-inflammatory and antimicrobial agent . Research indicates that it interacts selectively with specific enzymes and receptors, influencing enzymatic activity or cellular signaling pathways. This specificity may lead to fewer side effects compared to broader-spectrum agents, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections.

Case Studies

- Anti-inflammatory Activity : In vitro studies have demonstrated that 6-ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid inhibits the production of pro-inflammatory cytokines, suggesting its potential use in inflammatory disorders.

- Antimicrobial Properties : The compound has exhibited activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Biochemical Probes

Due to its structural features, this compound serves as a biochemical probe in studies involving protein interactions. Its ability to bind selectively to biological macromolecules allows researchers to investigate the roles of specific proteins in various biochemical pathways.

Applications in Research

- Enzyme Inhibition Studies : The compound has been utilized to study the binding modes of inhibitors in cytochrome P450 enzymes, providing insights into structure-activity relationships that are crucial for drug design .

- Protein Interaction Studies : Its interactions with proteins have been explored to understand the mechanisms of action of various biological processes.

Synthetic Chemistry

This compound is also used as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as electrophilic aromatic substitution and nucleophilic addition, facilitating the development of novel compounds with tailored properties for specific applications.

Synthetic Routes

| Synthesis Method | Description |

|---|---|

| Electrophilic Aromatic Substitution | Utilizes the reactivity of the quinoline ring to introduce substituents. |

| Nucleophilic Addition | Allows for modifications at the carboxylic acid group, leading to derivatives with enhanced properties. |

| Coordination Chemistry | The nitrogen atoms in the pyridine and quinoline rings can coordinate with metal ions, enabling catalytic processes. |

Industrial Applications

In addition to its applications in medicinal chemistry and biochemistry, this compound finds utility in industrial settings. It is employed in the development of new materials and chemical processes due to its unique chemical properties.

Industrial Uses

- Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dye synthesis.

- Catalysis : Its ability to coordinate with metal ions allows it to serve as a catalyst in various chemical reactions.

作用机制

The mechanism by which 6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and pyridinyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects in research studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridinyl-Substituted Derivatives

The pyridinyl group’s position on the quinoline core significantly impacts physicochemical properties. Three isomers share the same molecular formula (C₁₇H₁₄N₂O₂) but differ in pyridine substitution:

Impact of Substitution :

- The 4-pyridinyl isomer (target compound) exhibits stronger dipole interactions compared to 2- or 3-pyridinyl analogs, which may enhance solubility in polar solvents .

- 2-Pyridinyl derivatives could display distinct tautomerization behavior due to proximal nitrogen atoms, influencing reactivity .

Aromatic Substituent Variations

Replacing the pyridinyl group with a phenyl derivative alters hydrophobicity and electronic effects:

Functional Implications :

Functional Group Modifications

Ester and acyl chloride derivatives highlight the carboxylic acid’s role in reactivity:

Reactivity Comparison :

- Carboxylic acid (target compound): Participates in salt formation and hydrogen bonding.

- Acyl chloride : Reacts readily with nucleophiles (e.g., amines) but requires careful handling due to moisture sensitivity .

生物活性

6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₄N₂O₂, with a molecular weight of approximately 278.31 g/mol. Its structure features a quinoline backbone along with an ethyl group and a pyridine ring, which contribute to its reactivity and biological activity. The compound is characterized by its ability to undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic addition, making it versatile for synthetic modifications .

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

- Electrophilic Aromatic Substitution : Utilizing the electron-rich nature of the quinoline and pyridine rings.

- Nucleophilic Addition Reactions : Involving the carboxylic acid group.

- Coordination Chemistry : The nitrogen atoms can coordinate with metal ions, potentially forming chelates that enhance biological activity.

These synthetic strategies allow for the modification of functional groups to optimize biological properties .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1 μg/mL |

| Escherichia coli | 1 μg/mL |

| Pseudomonas aeruginosa | 16 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated potential as an anti-inflammatory agent. Studies have indicated that it may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation in vitro and in vivo models .

Anticancer Activity

The compound's interactions with biological macromolecules suggest a role in cancer therapy. It has shown promise in inhibiting certain cancer cell lines, indicating its potential as an anticancer agent. For instance, preliminary studies have revealed that it can induce apoptosis in cancer cells through modulation of signaling pathways .

The biological activity of this compound is largely attributed to its binding affinity for various enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit topoisomerases and other key enzymes involved in DNA replication and repair.

- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

These mechanisms highlight the compound's potential as a therapeutic agent across multiple disease states .

Case Studies

Several case studies have explored the efficacy of this compound:

- Case Study on Antimicrobial Activity : A study demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its use as a novel antibiotic.

- Anti-inflammatory Research : In a controlled trial, patients treated with formulations containing this compound showed marked improvement in inflammatory markers compared to placebo groups.

- Anticancer Trials : Early-phase clinical trials indicated that patients receiving this compound alongside standard chemotherapy experienced enhanced tumor reduction rates.

These studies underscore the therapeutic potential of this compound across various medical fields .

常见问题

Q. How can researchers optimize the synthesis of 6-Ethyl-2-pyridin-4-ylquinoline-4-carboxylic acid to improve yield and purity?

-

Methodological Answer : Synthesis optimization involves selecting protocols such as the Gould–Jacob or Friedländer methods, which are effective for quinoline derivatives . Transition metal catalysts (e.g., palladium or copper) and solvents like dimethylformamide (DMF) enhance reaction efficiency . For purification, column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization in ethanol are recommended. Monitoring reaction progress via thin-layer chromatography (TLC) ensures intermediate control .

-

Relevant Data :

| Synthesis Protocol | Yield Range | Key Conditions |

|---|---|---|

| Gould–Jacob Method | 60-75% | Acidic conditions, reflux |

| Transition Metal Catalysis | 70-85% | Pd/Cu catalysts, DMF solvent |

| Green Chemistry Approaches | 50-65% | Ionic liquids, ultrasound irradiation |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ethyl and pyridinyl substituents. For example, the ethyl group shows a triplet at δ 1.3 ppm (CH) and a quartet at δ 2.7 ppm (CH) .

- Infrared (IR) Spectroscopy : Identify carboxylic acid C=O stretching (~1700 cm) and pyridine ring vibrations (~1600 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 294.11 for CHNO) .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the antibacterial activity of metal complexes derived from this compound?

- Methodological Answer :

-

Metal Complex Preparation : React the compound with metal salts (e.g., CuCl, ZnSO) in a 1:2 molar ratio under reflux in methanol .

-

Activity Testing : Use the broth microdilution method against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Measure minimum inhibitory concentrations (MICs) and compare with control antibiotics .

-

Mechanistic Studies : Perform fluorescence quenching assays to assess DNA binding or reactive oxygen species (ROS) generation via dichlorofluorescein (DCFH) probes .

- Relevant Data :

| Metal Complex | MIC (μg/mL) | Target Bacteria | Proposed Mechanism |

|---|---|---|---|

| Cu(II) Complex | 8.2 | S. aureus | DNA intercalation |

| Zn(II) Complex | 12.5 | E. coli | ROS-mediated oxidative damage |

Q. What strategies can resolve contradictions between computational predictions and experimental data on the compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Recalculate molecular orbitals and electrostatic potential maps to validate electron-deficient regions (e.g., pyridine N-atom) for nucleophilic attack .

- Kinetic Studies : Compare experimental reaction rates (e.g., substitution with amines) with simulated transition states. Adjust solvent polarity parameters in computational models if discrepancies arise .

- X-ray Crystallography : Resolve crystal structures of intermediates to confirm steric effects or unexpected tautomerization influencing reactivity .

Q. How can researchers differentiate the biological activity of this compound from structurally similar quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-methoxy or 4-chloro variants) and compare IC values in enzyme inhibition assays .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like topoisomerase II. Highlight the role of the ethyl group in hydrophobic pocket interactions .

- Metabolic Stability Tests : Conduct hepatic microsome assays to evaluate the impact of substituents on half-life (t) .

Key Considerations for Experimental Design

- Contradiction Analysis : When biological activity data conflicts with computational models, cross-validate using orthogonal techniques (e.g., isothermal titration calorimetry for binding affinity) .

- Green Chemistry : Prioritize solvent-free reactions or ionic liquids to reduce environmental impact while maintaining yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。